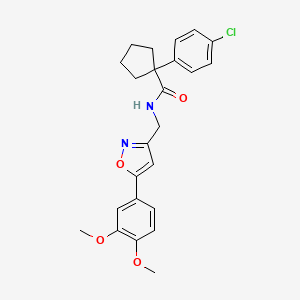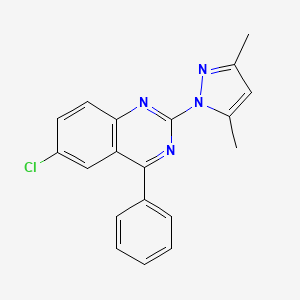![molecular formula C18H19F2N3O B2982143 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2,4-difluorophenyl)ethan-1-one CAS No. 2309190-35-8](/img/structure/B2982143.png)
1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2,4-difluorophenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2,4-difluorophenyl)ethan-1-one is a useful research compound. Its molecular formula is C18H19F2N3O and its molecular weight is 331.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: This compound can be synthesized through multi-step organic reactions involving cyclization, nucleophilic substitution, and aromatic substitution reactions.
Step 1: Synthesis of the bicyclic core involves a cyclization reaction using a suitable starting material under controlled temperature and catalytic conditions.
Step 2: Introduction of the pyrazole ring through a condensation reaction with a hydrazine derivative.
Step 3: Coupling of the difluorophenyl moiety using a nucleophilic aromatic substitution reaction, with a halogenated aromatic compound as the starting material.
Industrial Production Methods: Industrial production often leverages continuous flow chemistry for scale-up, enhancing reaction efficiency and yield. Key factors include:
Optimization of solvent systems and reaction conditions.
Use of automation and process control technologies.
Integration of purification techniques like crystallization or chromatography.
Chemical Reactions Analysis: 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2,4-difluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, yielding oxidized derivatives with altered biological activity.
Reduction: : Reduction reactions involve hydrogenation with catalysts like palladium or nickel, producing reduced analogs.
Substitution: : Both electrophilic and nucleophilic substitution reactions can occur, altering the pyrazole or difluorophenyl groups. Common reagents include halogens, amines, or organometallic compounds.
Scientific Research Applications: This compound has diverse applications across several scientific domains:
Chemistry: : Utilized as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: : Employed in studies exploring its interaction with biological macromolecules like proteins and DNA.
Medicine: : Investigated for its potential therapeutic properties, including its effects on neurological and cardiovascular systems.
Industry: : Applied in the development of materials with specific chemical properties, such as pharmaceuticals and agrochemicals.
Mechanism of Action: The mechanism of action involves binding to specific molecular targets, such as receptors or enzymes, modulating their activity through:
Molecular Targets and Pathways: : It interacts with neurotransmitter receptors, influencing signal transduction pathways and altering physiological responses. The difluorophenyl and pyrazole moieties play a crucial role in target binding affinity and specificity.
Comparison with Similar Compounds: When compared to similar compounds, this compound exhibits unique structural and functional attributes:
Similar Compounds: : Similar compounds include analogs with variations in the bicyclic core, pyrazole ring, or phenyl substituents.
Uniqueness: : The specific combination of the bicyclic framework, pyrazole moiety, and difluorophenyl group endows it with distinct biological activities and chemical reactivity, setting it apart from other analogs.
There you have it—a dive into the world of this compound! Let's keep exploring!
Propriétés
IUPAC Name |
2-(2,4-difluorophenyl)-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O/c19-13-3-2-12(17(20)9-13)8-18(24)23-14-4-5-15(23)11-16(10-14)22-7-1-6-21-22/h1-3,6-7,9,14-16H,4-5,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAHXVXYFXMMMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=C(C=C(C=C3)F)F)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(3-Bromophenyl)-cyanomethyl]-6-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B2982062.png)
![N-cyclopentyl-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2982064.png)
![(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbohydrazide](/img/structure/B2982065.png)
![3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride](/img/structure/B2982069.png)

![N-(4-fluorobenzyl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2982072.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2982073.png)
![2-(Benzylthio)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone](/img/structure/B2982074.png)
![5-(3-Oxo-3-pyrrolidin-1-ylpropyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2982075.png)


![3-Bromoimidazo[5,1-B]thiazole](/img/structure/B2982080.png)

![[1-Methyl-5-[(3-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine](/img/structure/B2982083.png)
